molecular formula C10H14N2O B1419786 dicyclopropyl(1H-imidazol-2-yl)methanol CAS No. 925687-20-3

dicyclopropyl(1H-imidazol-2-yl)methanol

Cat. No. B1419786
M. Wt: 178.23 g/mol
InChI Key: NJHHNFGYGDPJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For example, the alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are synthesized through regiocontrolled synthesis, which involves the construction of bonds during the formation of the imidazole .

One specific example of an imidazole derivative is (1-Methyl-1H-imidazol-2-yl)methanol. This compound can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols can be converted into carbonyl compounds via the corresponding quaternary salts .

Imidazole derivatives, such as “dicyclopropyl(1H-imidazol-2-yl)methanol”, have a wide range of applications in various scientific fields due to their diverse biological activities . Here are some potential applications:

  • Antibacterial Activity Imidazole derivatives have been reported to exhibit antibacterial properties . They can be used in the development of new drugs to treat bacterial infections .

  • Anticancer Activity Some imidazole derivatives have shown potential as anticancer agents . They can interfere with the growth and proliferation of cancer cells .

  • Antitubercular Activity Imidazole derivatives can also be used in the treatment of tuberculosis . They have shown activity against Mycobacterium tuberculosis, the bacterium that causes this disease .

  • Antifungal Activity These compounds have demonstrated antifungal properties . They can be used to treat fungal infections .

  • Analgesic Activity Some imidazole derivatives have analgesic properties . They can be used to relieve pain .

  • Anti-HIV Activity Imidazole derivatives have shown potential in the treatment of HIV . They can inhibit the replication of the HIV virus .

Imidazole derivatives, such as “dicyclopropyl(1H-imidazol-2-yl)methanol”, have a wide range of applications in various scientific fields due to their diverse biological activities . Here are some additional potential applications:

  • Anti-Inflammatory Activity Imidazole derivatives have been reported to exhibit anti-inflammatory properties . They can be used in the development of new drugs to treat inflammatory conditions .

  • Antidiabetic Activity Some imidazole derivatives have shown potential as antidiabetic agents . They can interfere with the metabolic processes related to diabetes .

  • Anti-Allergic Activity Imidazole derivatives can also be used in the treatment of allergies . They have shown activity against various allergens .

  • Antipyretic Activity These compounds have demonstrated antipyretic properties . They can be used to reduce fever .

  • Antioxidant Activity Some imidazole derivatives have antioxidant properties . They can be used to neutralize harmful free radicals in the body .

  • Anti-Amoebic Activity Imidazole derivatives have shown potential in the treatment of amoebic infections . They can inhibit the growth and proliferation of amoebae .

Safety And Hazards

Safety and hazards associated with imidazole compounds can vary widely depending on their specific structure. For example, some imidazole compounds are classified as hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research into imidazole compounds are likely to continue to focus on their synthesis and potential applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, and these heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

dicyclopropyl(1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(7-1-2-7,8-3-4-8)9-11-5-6-12-9/h5-8,13H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHHNFGYGDPJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)(C3=NC=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dicyclopropyl(1H-imidazol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dicyclopropyl(1H-imidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
dicyclopropyl(1H-imidazol-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
dicyclopropyl(1H-imidazol-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
dicyclopropyl(1H-imidazol-2-yl)methanol
Reactant of Route 5
dicyclopropyl(1H-imidazol-2-yl)methanol
Reactant of Route 6
dicyclopropyl(1H-imidazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.